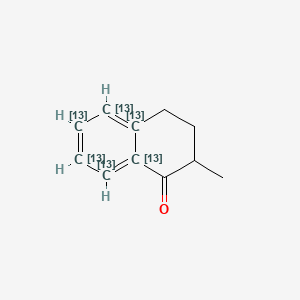

2-Methyl-1-tetralone-13C6

Description

Significance of Stable Isotope Labeling in Modern Scientific Inquiry

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into molecules. symeres.comcreative-proteomics.com This method allows scientists to track the journey of molecules through intricate systems without altering their fundamental chemical properties. musechem.com The unique mass of the isotope serves as a detectable marker, enabling precise analysis in various fields including metabolomics, drug development, and environmental science. symeres.comstudysmarter.co.uk

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon that has become an indispensable tool for tracing the fate of carbon atoms in metabolic pathways and chemical reactions. researchgate.net In metabolic research, organisms or cells are supplied with nutrients enriched with ¹³C, such as [U-¹³C₆]glucose. mdpi.com By analyzing the distribution of the ¹³C label in downstream metabolites, scientists can map active metabolic routes, quantify fluxes through different pathways, and even discover novel biochemical transformations. researchgate.netnih.govtandfonline.com This ability to track the carbon backbone of molecules provides a dynamic view of cellular metabolism that is unattainable with traditional analytical methods. creative-proteomics.com

The use of ¹³C labeling offers several distinct advantages. In mechanistic studies, it helps to elucidate complex reaction pathways by revealing which chemical bonds are broken and formed. symeres.com Analytically, ¹³C-labeled compounds serve as ideal internal standards for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov The mass shift introduced by the ¹³C atoms allows for clear differentiation between the labeled standard and the unlabeled analyte, leading to highly accurate and precise quantification. nih.gov This is particularly valuable in proteomics and metabolomics for measuring changes in protein and metabolite levels. creative-proteomics.commoravek.com Furthermore, ¹³C labeling enhances NMR signals and can simplify complex spectra, aiding in the structural characterization of molecules. symeres.comacs.org

| Parameter | Description | Relevance in ¹³C Labeling |

| Isotopic Abundance | The natural abundance of ¹³C is approximately 1.1%, while ¹²C is about 98.9%. researchgate.net | The low natural abundance minimizes background interference, making the ¹³C-labeled tracer easily distinguishable. |

| Mass | ¹³C has an additional neutron compared to ¹²C, resulting in a higher atomic mass. | This mass difference is the basis for detection and differentiation by mass spectrometry. nih.gov |

| Nuclear Spin | ¹³C has a nuclear spin of ½, making it NMR-active. ¹²C has a spin of 0 and is NMR-inactive. acs.orgnih.gov | This property allows for detailed structural and dynamic studies using NMR spectroscopy. |

| Radioactivity | ¹³C is a stable, non-radioactive isotope. | This ensures safety in handling and allows for long-term studies without concerns of radioactive decay. creative-proteomics.comstudysmarter.co.uk |

Overview of 2-Methyl-1-tetralone as a Chemical Scaffold

2-Methyl-1-tetralone is a bicyclic aromatic ketone. nih.gov Its structure consists of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, with a methyl group at the second position. nih.gov This tetralone scaffold is a valuable building block in organic synthesis. materialsciencejournal.orgedu.krd Tetralone derivatives are key intermediates in the synthesis of a variety of therapeutically important compounds, including certain alkaloids and other natural products. materialsciencejournal.orgedu.krd The reactivity of the ketone group and the aromatic ring allows for a wide range of chemical modifications, making it a versatile precursor for constructing more complex molecular architectures. acs.org

| Property | Value |

| IUPAC Name | 2-methyl-3,4-dihydronaphthalen-1(2H)-one nih.gov |

| Molecular Formula | C₁₁H₁₂O nih.gov |

| Molecular Weight | 160.21 g/mol nih.gov |

| CAS Number | 1590-08-5 nih.gov |

Specific Research Utility of 2-Methyl-1-tetralone-13C6

The isotopically labeled version, 2-Methyl-1-tetralone-¹³C₆, is a specialized chemical reagent designed for advanced research applications. The incorporation of six ¹³C atoms into its structure provides a powerful tool for specific analytical and mechanistic investigations.

Within the broader field of tetralone chemistry, which focuses on the synthesis and application of tetralone-based compounds, the labeled variant serves a crucial role. edu.krd Research in this area often involves developing new synthetic methods or exploring the use of tetralones as starting materials for complex target molecules. materialsciencejournal.orgacs.org The use of 2-Methyl-1-tetralone-¹³C₆ as an internal standard in these studies allows for the precise quantification of reaction yields and the monitoring of reaction kinetics through techniques like GC-MS or LC-MS. This is essential for optimizing synthetic protocols and for metabolic studies involving tetralone-derived compounds.

The specific enrichment with six ¹³C atoms (¹³C₆) is a deliberate choice designed to maximize its utility as a tracer and internal standard. mdpi.com Isotopic enrichment refers to the mole fraction of the specific isotope at a given atomic site, expressed as a percentage. isotope.com Uniformly labeling the benzene ring portion of the 2-Methyl-1-tetralone molecule with ¹³C creates a significant mass shift (+6 Da) from its unlabeled counterpart. pharmaffiliates.com

This substantial mass difference provides several key benefits:

Clear Mass Spectrometry Signal: It ensures that the mass spectral peak of the labeled standard is well-separated from the peak of the natural, unlabeled compound, preventing signal overlap and improving quantification accuracy. nih.gov

Metabolic Fate Tracking: In studies where a tetralone-based compound is metabolized, the ¹³C₆ signature allows researchers to unequivocally identify and track the metabolites that originate from the administered compound, even in complex biological matrices. mdpi.com

Mechanistic Insights: The stable label can help confirm the integrity of the aromatic ring during chemical transformations, providing valuable data for elucidating reaction mechanisms.

The use of a uniformly ¹³C-labeled aromatic ring is a common and effective strategy in stable isotope tracing to study the metabolism of compounds containing a phenyl group. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i2+1,3+1,4+1,5+1,9+1,10+1 |

InChI Key |

GANIBVZSZGNMNB-PBZDKDNVSA-N |

Isomeric SMILES |

CC1CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 Tetralone 13c6

Precursor Synthesis and Isotopic Carbon Source Integration

The foundational step in synthesizing 2-Methyl-1-tetralone-13C6 involves the strategic selection and synthesis of precursors that facilitate the integration of the ¹³C atoms into the aromatic ring. The label "13C6" signifies that all six carbon atoms of the benzene (B151609) portion of the tetralone structure are the ¹³C isotope. biocompare.com

The most direct strategy for synthesizing a compound with a uniformly labeled aromatic ring is to begin with a commercially available, fully labeled precursor. vulcanchem.com For this compound, the synthesis would logically start with ¹³C₆-benzene. From this labeled starting material, the tetralone ring system is constructed.

A general synthetic approach could involve the following key reaction types:

Friedel-Crafts Acylation: Reacting ¹³C₆-benzene with an unlabeled four-carbon dicarboxylic acid derivative, such as succinic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would attach the carbon side chain to the labeled ring.

Reduction: The resulting keto acid can be reduced, for instance, through a Clemmensen or Wolff-Kishner reduction, to convert the ketone group to a methylene (B1212753) group, yielding a phenylbutanoic acid derivative with a ¹³C₆-labeled ring.

Intramolecular Cyclization: The carboxylic acid is then converted to an acyl halide or activated in another manner to facilitate an intramolecular Friedel-Crafts acylation (a Haworth reaction), closing the second ring to form the ¹³C₆-tetralone core.

Methylation: The final step involves the α-methylation of the ¹³C₆-1-tetralone intermediate to introduce the methyl group at the C-2 position, yielding the target compound, this compound.

Alternative strategies might involve building the aromatic ring from smaller labeled precursors, though this is often more complex and less efficient for achieving uniform ¹³C₆ labeling. nih.gov The use of precursors like ¹³C-labeled glucose or acetate (B1210297) in biosynthetic systems can produce labeled aromatic amino acids, but chemical synthesis remains the primary route for non-natural products like this compound. osti.govroyalsocietypublishing.orgacs.org

| Starting Material | Key Reaction Sequence | Labeled Intermediate |

| ¹³C₆-Benzene | 1. Friedel-Crafts Acylation with Succinic Anhydride 2. Clemmensen Reduction 3. Intramolecular Cyclization (Haworth) 4. α-Methylation | ¹³C₆-1-Tetralone |

Optimizing the synthesis of isotopically labeled compounds is critical due to the high cost of starting materials. preprints.org The primary goals are to maximize the chemical yield and ensure the isotopic enrichment remains high, with minimal loss or scrambling of the label. genosynth.com

Key optimization parameters include:

Reaction Conditions: Mild reaction conditions are often preferred to prevent side reactions that could lead to the loss of the isotopic label.

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency and selectivity. For instance, in cross-coupling reactions sometimes used to build aromatic systems, stable and highly active catalysts are essential. rsc.org

Stoichiometry: Precise control over the ratio of reactants is necessary to ensure the expensive labeled precursor is fully converted. x-chemrx.com

Minimizing Isotopic Dilution: All reagents and solvents must be free of natural abundance carbon to prevent the dilution of the isotopic label.

Advanced Labeling Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and precision of isotopic labeling.

Regioselective labeling involves placing isotopes at specific, predetermined positions within a molecule. nih.govrsc.org While this compound is uniformly labeled in its aromatic ring, understanding regioselectivity is crucial for more complex labeling patterns used in detailed mechanistic studies. acs.org

For example, if one wanted to synthesize 2-Methyl-1-tetralone labeled at only the C4a and C8a positions, a different strategy would be required. This might involve a Diels-Alder reaction between a diene labeled at specific positions and a suitable dienophile to construct the ring with the ¹³C atoms precisely placed. Confirmation of the regiochemical outcome is typically achieved through advanced NMR techniques that can detect ¹³C-¹³C scalar coupling. nih.gov Such specific labeling allows researchers to trace the exact transformation of individual atoms through a reaction or metabolic pathway. acs.org

Flow chemistry, or continuous flow synthesis, provides significant advantages for isotopic labeling over traditional batch synthesis. x-chemrx.comeuropa.eu These benefits include:

Precise Reaction Control: Flow reactors allow for exact management of temperature, pressure, and reaction time.

Improved Mixing: Efficient mixing in microreactors can accelerate reaction rates and improve yields.

Enhanced Safety: Handling reactive intermediates is safer in a continuous flow system due to the small reaction volumes.

High Efficiency: These factors contribute to higher yields and purity, which is economically vital when using expensive ¹³C-labeled precursors. x-chemrx.com

A notable application is the use of gas-liquid "tube-in-tube" flow reactors, which can efficiently introduce gaseous reagents like ¹³CO₂ (derived from precursors like Na₂¹³CO₃) into a liquid reaction stream, allowing for controlled and efficient carbonylation reactions. x-chemrx.com This level of control is ideal for optimizing the incorporation of ¹³C isotopes.

| Technique | Advantage for ¹³C Labeling | Example Application |

| Regioselective Synthesis | Allows for precise placement of ¹³C atoms to probe specific reaction mechanisms. | Synthesis of [¹³C]₄-maleic anhydride derivatives for use as internal standards. nih.gov |

| Flow Chemistry | Offers precise control, enhanced safety, and improved yields with expensive isotopic materials. x-chemrx.com | On-demand generation and reaction of ¹³CO₂ in a tube-in-tube reactor for ¹³C-carboxylic acid synthesis. x-chemrx.com |

Purification and Isotopic Enrichment Verification Protocols

Following synthesis, the crude product must be rigorously purified and its isotopic enrichment verified to ensure it is suitable for its intended analytical application.

The purification of this compound typically involves standard chromatographic techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed to separate the desired labeled compound from any unreacted starting materials, side products, and, crucially, any unlabeled or partially labeled analogues. genosynth.comnih.gov

Verification of isotopic purity and structure relies on two primary analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise location of the isotopic labels. wikipedia.org A ¹³C-NMR spectrum provides the most definitive evidence. nih.gov For this compound, the spectrum would show signals for the six aromatic carbons with complex splitting patterns due to ¹³C-¹³C coupling, confirming their presence and connectivity. rsc.org Isotope-edited NMR experiments can further be used to filter signals from ¹³C-bound protons, providing unambiguous structural confirmation. acs.org

| Analytical Method | Information Provided | Key Findings for this compound |

| Mass Spectrometry (MS) | Confirms molecular weight and overall isotopic enrichment. | Molecular ion peak observed at M+6 relative to the unlabeled compound. |

| ¹³C NMR Spectroscopy | Confirms the location and connectivity of ¹³C atoms. | Shows signals for six labeled aromatic carbons with characteristic ¹³C-¹³C coupling. rsc.orgnih.gov |

| ¹H NMR Spectroscopy | Provides structural information and can show the absence of protons at labeled sites. | Simplification of aromatic region signals; coupling between remaining protons and ¹³C atoms. |

| LC-MS/MS | Quantifies the labeled compound in complex mixtures and confirms identity. | Allows for accurate determination of the labeled compound in biological or environmental samples. nih.gov |

Advanced Spectroscopic and Analytical Characterization Leveraging 13c Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy of 13C-Enriched Systems

The presence of 13C labels in 2-Methyl-1-tetralone-13C6 dramatically enhances the capabilities of NMR spectroscopy for its characterization.

13C NMR Chemical Shift Analysis in Labeled Compounds

The 13C NMR spectrum offers direct insight into the carbon skeleton of a molecule. bhu.ac.in In organic compounds, 13C signals typically appear in the range of 0-220 ppm. bhu.ac.in For tetralone derivatives, characteristic chemical shifts are observed for the different carbon atoms. For instance, the carbonyl carbon (C=O) in the tetralone moiety generally resonates at a distinct downfield chemical shift. nih.gov The introduction of a 13C label at specific positions allows for unambiguous assignment of these resonances. The chemical shifts of the labeled carbons in this compound can be precisely determined, providing critical data for structural confirmation. unistra.fr

Table 1: Typical 13C NMR Chemical Shift Ranges for Tetralone Derivatives

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 190 - 220 |

| Aromatic | 110 - 170 |

| Aliphatic (C-O, C-X) | 50 - 80 |

| Aliphatic (Alkane) | 10 - 40 |

This table is based on general chemical shift ranges for similar functional groups. bhu.ac.inoregonstate.edu

1H-13C and 13C-13C Coupling Analysis for Structural Elucidation

The strategic placement of 13C labels enables the detailed analysis of spin-spin coupling. While 13C-13C coupling is rarely observed in natural abundance due to the low probability of two 13C atoms being adjacent, it is a prominent feature in labeled compounds like this compound. slideshare.net The magnitude of one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) coupling constants provides valuable information about the connectivity and conformation of the carbon framework. acs.orgchemrxiv.org Similarly, ¹H-¹³C coupling constants (¹JCH, ²JCH, ³JCH) are instrumental in assigning proton and carbon signals and elucidating the structure. bhu.ac.in

Advanced 2D/3D NMR Techniques (e.g., HSQC, HMBC, INADEQUATE) for Carbon Skeleton Confirmation

Two-dimensional (2D) and three-dimensional (3D) NMR techniques are powerful methods for unambiguously confirming the carbon skeleton. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.orgacs.org In the context of this compound, HSQC spectra would show correlations between the protons and their attached labeled carbon atoms, facilitating the assignment of both ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the molecular structure by identifying connections between different functional groups.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This experiment directly observes ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. nih.gov For a ¹³C-labeled compound like this compound, INADEQUATE would be particularly powerful in confirming the connectivity of the labeled carbon atoms.

Quantitative NMR for Isotopic Purity and Concentration Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of substances. acanthusresearch.com For isotopically labeled compounds, qNMR can be used to assess both chemical and isotopic purity. canada.caresolvemass.ca By comparing the integral of a signal from the labeled compound to that of a certified internal standard, the precise concentration can be determined. ckisotopes.comotsuka.co.jp The isotopic enrichment of this compound can also be verified by analyzing the ¹³C satellite signals in the ¹H NMR spectrum. canada.ca High isotopic purity, often greater than 98-99%, is crucial for the reliability of studies using these labeled compounds as internal standards. silantes.comunimi.it

Mass Spectrometry (MS) in Isotopic Tracing and Quantification

Mass spectrometry is another indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight and fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity

High-resolution mass spectrometry (HRMS) is essential for confirming the isotopic composition and fidelity of labeled compounds. nih.govnih.gov HRMS can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the verification of the number of incorporated ¹³C atoms. unimi.it For this compound, the molecular ion peak will be shifted by approximately 6 Da compared to its unlabeled counterpart, confirming the successful incorporation of the six ¹³C isotopes. biocompare.com The high resolution of this technique allows for the differentiation of the labeled compound from any potential unlabeled impurities. unistra.fr

Application of 2-Methyl-1-tetralone-¹³C₆ as an Internal Standard in LC-MS/MS and GC-MS

In quantitative analytical chemistry, particularly in methods utilizing mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. 2-Methyl-1-tetralone-¹³C₆ is an ideal internal standard for the quantification of its unlabeled counterpart, 2-Methyl-1-tetralone, and other structurally related analytes. Its utility spans both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

The fundamental advantage of using an isotopically labeled standard like 2-Methyl-1-tetralone-¹³C₆ lies in its chemical and physical near-identity to the analyte of interest (the "analyte"). rsc.org Having the same molecular structure, it exhibits virtually identical behavior during sample preparation, chromatography, and ionization. rsc.org It co-elutes with the analyte from the chromatographic column, meaning it is exposed to the exact same matrix conditions at the same time. This is crucial because matrix components in complex samples (like biological fluids or environmental extracts) can interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the signal. Since both the analyte and the ¹³C₆-labeled standard are affected in the same way, the ratio of their signals remains constant, allowing for reliable and accurate quantification that would otherwise be compromised.

The six ¹³C atoms in 2-Methyl-1-tetralone-¹³C₆ result in a mass increase of 6 Daltons compared to the natural abundance compound. This mass difference is substantial enough to prevent any spectral overlap between the standard and the analyte, yet it does not significantly alter the compound's chromatographic retention time or extraction efficiency. rsc.org In the mass spectrometer, the instrument can easily distinguish between the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z), enabling simultaneous detection and quantification.

The use of ¹³C-labeled compounds as internal standards is a well-established practice. For instance, ¹³C₆-labeled hexachlorobenzene (B1673134) has been used as an internal standard for the GC/MS analysis of synthetic musks, and ¹³C₆-labeled jasmonate derivatives are used for quantification in plant metabolomics studies by LC-MS/MS. db-thueringen.deresearchgate.net The principles of these applications are directly transferable to 2-Methyl-1-tetralone-¹³C₆ for the analysis of its corresponding analyte or similar compounds.

Table 1: Advantages of Using 2-Methyl-1-tetralone-¹³C₆ as an Internal Standard

| Feature | Benefit in Quantitative Analysis |

| Co-elution | Experiences identical matrix effects (ion suppression/enhancement) as the analyte. |

| Identical Extraction Recovery | Compensates for analyte loss during all stages of sample preparation (e.g., liquid-liquid extraction, solid-phase extraction). rsc.org |

| Distinct Mass Signature | Easily differentiated from the unlabeled analyte by the mass spectrometer, with no signal overlap. rsc.org |

| High Precision & Accuracy | Corrects for variations in injection volume and instrument response, leading to highly reliable results. researchgate.net |

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance with high accuracy and metrological traceability. researchgate.net The technique relies on altering the isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard, such as 2-Methyl-1-tetralone-¹³C₆. rsc.org The concentration of the analyte is then determined by measuring the change in the isotopic abundance ratio of the resulting mixture. researchgate.net

The core principle of IDMS is the measurement of a ratio of signal intensities, which can be determined more accurately than an absolute signal intensity. The procedure involves several key steps:

Spiking: A precisely known quantity of the isotopically labeled standard (e.g., 2-Methyl-1-tetralone-¹³C₆) is added to a sample containing an unknown quantity of the native analyte (2-Methyl-1-tetralone). researchgate.net

Equilibration: The sample is homogenized to ensure that the labeled standard and the native analyte are thoroughly mixed, achieving isotopic equilibrium.

Purification: The analyte/standard mixture is extracted and purified. A key strength of IDMS is that the physical recovery of the analyte does not need to be 100%, because any losses will affect both the labeled and unlabeled forms equally, preserving their ratio. rsc.org

Mass Spectrometric Analysis: The purified extract is introduced into a mass spectrometer (typically via GC or LC). The instrument measures the relative abundance of the ion signals corresponding to the native analyte and the ¹³C₆-labeled standard. rsc.org

Calculation: The concentration of the analyte in the original sample is calculated from the measured isotope ratio, the known amount of labeled standard added, and the masses and natural isotopic abundances of the elements in the molecule. nih.gov

The use of a fully labeled compound like 2-Methyl-1-tetralone-¹³C₆ is advantageous over minimally labeled versions (e.g., with only one ¹³C atom). Fully labeled standards provide a larger mass separation from the natural analyte, minimizing any potential for isotopic cross-contribution and simplifying the calibration model. rsc.orgnih.gov This approach ensures that the mass peak for the labeled standard is well outside the natural isotope cluster of the analyte, leading to a more robust and linear calibration. rsc.org

Table 2: Key Steps in an Isotope Dilution Mass Spectrometry (IDMS) Experiment

| Step | Description | Purpose |

| 1. Standard Preparation | A solution of 2-Methyl-1-tetralone-¹³C₆ with a precisely known concentration is prepared. | To have an accurate reference for the "spike" amount. |

| 2. Spiking | A known mass or volume of the standard solution is added to the sample. | To introduce the isotopic label into the sample matrix. researchgate.net |

| 3. Homogenization | The spiked sample is thoroughly mixed to ensure isotopic equilibrium. | To guarantee that the standard and analyte are treated as a single chemical entity. |

| 4. Sample Preparation | The analyte and standard are co-extracted and purified from the sample matrix. | To remove interfering compounds prior to analysis. |

| 5. Ratio Measurement | The sample is analyzed by GC-MS or LC-MS to determine the signal ratio of the labeled standard to the native analyte. | To obtain the key measurement value for quantification. rsc.org |

| 6. Quantification | The analyte concentration is calculated using the IDMS equation, which incorporates the measured ratio and the known spike amount. | To determine the final, highly accurate concentration of the analyte. |

Chromatographic Techniques for Separation and Purity Assessment

The analytical utility of a reference standard like 2-Methyl-1-tetralone-¹³C₆ is fundamentally dependent on its chemical and isotopic purity. Chromatographic techniques are indispensable for both the separation of this compound from complex mixtures and the verification of its purity. chiron.no High-resolution chromatographic methods, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed for these purposes.

Gas Chromatography (GC) is well-suited for the analysis of semi-volatile and thermally stable compounds like 2-Methyl-1-tetralone. For purity assessment, capillary GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is standard practice for certified reference material providers. chiron.no The high resolving power of modern capillary columns (e.g., those with a DB-5 or similar stationary phase) can effectively separate the main compound from trace impurities, such as isomers or residual starting materials from its synthesis. nih.gov The identity of the compound is typically confirmed by GC-MS, which provides both a retention time and a mass spectrum that is unique to the molecule. chiron.no

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for compounds that may be thermally labile or for use in LC-MS applications. Reversed-phase HPLC is the most common mode for a compound with the polarity of 2-Methyl-1-tetralone. nih.gov A typical setup would involve:

Stationary Phase: A C18-bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. nih.gov

Mobile Phase: A gradient mixture of an aqueous solvent (often with a formic acid modifier to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov

The purity of 2-Methyl-1-tetralone-¹³C₆ is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. For a high-purity standard, the main peak should account for >98% or >99% of the total chromatogram area. It is crucial that the chromatographic method demonstrates complete separation of the analyte from any potential impurities to ensure accurate purity assessment. researchgate.net

Table 3: Summary of Chromatographic Methods for 2-Methyl-1-tetralone-¹³C₆

| Technique | Typical Column/Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| GC | Capillary column (e.g., DB-5, 5% phenyl-methylpolysiloxane) nih.gov | Inert gas (e.g., Helium, Hydrogen) | MS, FID | Purity assessment, identity confirmation, quantification. chiron.no |

| HPLC | Reversed-phase (e.g., C18) nih.gov | Acetonitrile/Water or Methanol/Water gradient nih.gov | UV, MS | Purity assessment, separation prior to LC-MS analysis. |

| CE | Fused silica capillary | Buffer solution | UV, MS | Enantioselective separation of related tetralin derivatives. sigmaaldrich.com |

Applications in Mechanistic and Pathway Elucidation Studies

Organic Reaction Mechanism Investigations

In the realm of organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is paramount. Isotopic labeling is a cornerstone of such investigations, and 2-Methyl-1-tetralone-13C6 is well-suited for this purpose.

The stable ¹³C₆ label on the aromatic ring of this compound allows chemists to meticulously follow the carbon framework of the molecule as it undergoes chemical reactions. By analyzing the position of the ¹³C atoms in the reaction products, it is possible to deduce the occurrence of skeletal rearrangements, ring expansions or contractions, and other complex transformations that would be difficult to observe otherwise. For instance, in reactions involving the tetralone core, this labeled compound could definitively show whether the aromatic ring remains intact or participates in the reaction.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of transition states. nih.govharvard.eduprinceton.edu A ¹³C KIE is observed when a C-C or C-H bond involving a ¹³C atom is broken or formed in the rate-determining step of a reaction. The presence of six ¹³C atoms in the aromatic ring of this compound would be expected to induce a measurable KIE in reactions that directly involve the alteration of this ring, such as electrophilic aromatic substitution or oxidation. By comparing the reaction rate of the ¹³C₆-labeled compound to its unlabeled counterpart, researchers can gain valuable insights into the reaction's energetic landscape. nih.gov

| Study Type | Application of this compound | Information Gained |

| Reaction Monitoring | Use as an internal standard in reaction progress analysis. | Precise quantification of reactants, intermediates, and products. |

| Rearrangement Studies | Tracking the position of ¹³C atoms in reaction products. | Unambiguous determination of carbon skeleton transformations. |

| Kinetic Isotope Effect | Comparison of reaction rates between labeled and unlabeled forms. | Insight into the rate-determining step and transition state geometry. |

Biosynthetic Pathway Elucidation in Biological Systems (Non-Human)

The principles of isotopic labeling are also central to understanding how organisms synthesize complex natural products. By introducing a ¹³C-labeled precursor into a biological system, scientists can trace the incorporation of the label into downstream metabolites, thereby mapping out the biosynthetic pathway.

In microbial systems, this compound could be employed as a metabolic probe. If a microorganism is hypothesized to metabolize 2-Methyl-1-tetralone, feeding it the ¹³C₆-labeled version and analyzing the resulting metabolites via mass spectrometry or NMR would reveal the metabolic fate of the compound. This approach can identify novel metabolic pathways and enzymatic transformations.

Plants are a rich source of diverse secondary metabolites, many with complex molecular architectures. nih.govnih.govmdpi.com If 2-Methyl-1-tetralone were a known or suspected precursor to a class of plant natural products, introducing this compound to the plant or a plant cell culture would enable researchers to trace the biosynthetic route. The ¹³C₆ signature would be incorporated into the final products, elucidating the sequence of enzymatic reactions.

To understand how a specific enzyme functions, in vitro assays are often conducted. If an enzyme is suspected of acting on 2-Methyl-1-tetralone, using this compound as the substrate can provide detailed mechanistic information. By analyzing the isotopically labeled products, researchers can determine the precise site of enzymatic action and infer details about the enzyme's active site and catalytic mechanism.

| Biological System | Investigative Application | Potential Findings |

| Microbial Cultures | Administering as a labeled substrate. | Identification of metabolic breakdown products and novel pathways. |

| Plant Systems | Use as a labeled precursor in biosynthesis. | Mapping the biosynthetic pathway to complex natural products. |

| In Vitro Enzyme Assays | Substrate for isolated enzyme studies. | Elucidation of specific enzyme-catalyzed transformations and mechanisms. |

Metabolic Fate Investigations (in vitro and Animal Models)

The use of isotopically labeled compounds, such as this compound, is a cornerstone in the elucidation of metabolic pathways. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of the parent compound and structurally similar molecules provides a strong basis for predicting its biotransformation. The 13C6 label serves as a powerful tool for tracing the carbon skeleton of the molecule through various metabolic processes in both in vitro systems and animal models.

Assessment of Metabolic Transformations and Product Formation

The metabolic transformations of 2-Methyl-1-tetralone are anticipated to follow pathways common to other tetralone derivatives, primarily involving reduction and hydroxylation, followed by conjugation. The presence of the stable isotope label in this compound allows for the unequivocal identification and quantification of its metabolites, even at low concentrations, by mass spectrometry.

Based on the metabolism of structurally related compounds, such as tetralin and mephtetramine, the expected metabolic pathway of 2-Methyl-1-tetralone would involve several key transformations. The primary metabolic route for tetralin, a closely related parent structure, involves hydroxylation to form α-tetralol and β-tetralol, which are then predominantly conjugated with glucuronic acid nih.gov. Studies on mephtetramine, a derivative of 1-tetralone, have identified metabolites resulting from hydroxylation, dehydrogenation, and demethylation nih.govunife.it.

Therefore, the anticipated metabolic transformations for 2-Methyl-1-tetralone would include:

Reduction of the keto group: The ketone at the 1-position is likely to be a primary site for metabolism, undergoing reduction to form the corresponding secondary alcohol, 2-Methyl-1-tetralol.

Hydroxylation of the aromatic ring: The aromatic ring of the tetralone structure is susceptible to hydroxylation at various positions.

Oxidation of the methyl group: The methyl group at the 2-position could undergo oxidation to form a primary alcohol, which could be further oxidized to a carboxylic acid.

Phase II Conjugation: The hydroxylated metabolites are expected to undergo conjugation with glucuronic acid or sulfate to facilitate their excretion.

The use of this compound in in vitro models, such as liver microsomes or cultured hepatocytes, would enable researchers to identify the specific cytochrome P450 (CYP) enzymes responsible for its oxidative metabolism. By analyzing the formation of 13C6-labeled metabolites in the presence and absence of specific CYP inhibitors, the contribution of individual enzymes can be determined.

In animal models, administration of this compound would allow for the comprehensive profiling of metabolites in various biological matrices, including plasma, urine, and feces. The distinct isotopic signature of the 13C6-labeled metabolites would facilitate their detection and structural elucidation using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Predicted Metabolic Transformations of 2-Methyl-1-tetralone and the Role of 13C6 Labeling

| Metabolic Transformation | Predicted Metabolite | Analytical Advantage of 13C6 Labeling |

| Reduction of Keto Group | 2-Methyl-1-tetralol | Easy differentiation from endogenous compounds and accurate quantification of the reduced product. |

| Aromatic Hydroxylation | Hydroxylated 2-Methyl-1-tetralone | Precise identification of the position of hydroxylation and tracing the fate of the hydroxylated metabolite. |

| Methyl Group Oxidation | 2-Hydroxymethyl-1-tetralone | Enables tracking of the oxidation of the methyl group and subsequent metabolic steps. |

| Phase II Conjugation | Glucuronide or sulfate conjugates | Facilitates the identification and quantification of conjugated metabolites, providing insights into detoxification pathways. |

Tracing Carbon Flow in Biological Systems (e.g., cell cultures, animal tissues)

A primary application of this compound is in tracing the flow of its carbon atoms within biological systems. This stable isotope tracing approach provides invaluable insights into the distribution, accumulation, and elimination of the compound and its metabolites in various tissues and cellular compartments.

Upon administration to an animal model, the 13C6-labeled compound can be tracked as it is absorbed, distributed to different organs, metabolized, and eventually excreted. By analyzing tissue samples at different time points, researchers can construct a detailed pharmacokinetic and pharmacodynamic profile. The 13C enrichment in different tissues would reveal sites of accumulation and potential target organs.

In cell culture experiments, this compound can be used to investigate the intracellular fate of the compound. For instance, researchers can determine whether the compound or its metabolites localize to specific organelles, such as the mitochondria or endoplasmic reticulum. This information is crucial for understanding the mechanisms of action and potential toxicity at a subcellular level.

Furthermore, stable isotope tracing with this compound can be employed in metabolic flux analysis. By quantifying the incorporation of the 13C label into downstream metabolites and cellular macromolecules, it is possible to measure the rate of metabolic pathways involving the compound. This quantitative data is essential for building accurate computational models of metabolic networks and for understanding how the compound perturbs cellular metabolism.

Table 2: Applications of this compound in Tracing Carbon Flow

| Biological System | Application | Information Gained |

| Animal Models | Pharmacokinetic studies | Absorption, distribution, metabolism, and excretion (ADME) profile; tissue-specific accumulation. |

| Metabolite profiling | Identification of major and minor metabolites in various biological fluids and tissues. | |

| Cell Cultures | Intracellular localization | Determination of the subcellular distribution of the compound and its metabolites. |

| Metabolic flux analysis | Quantification of the rate of metabolic pathways affected by the compound. |

Advanced Research Applications and Methodological Development

Development of Novel Analytical Methods and Reference Standards

The development of robust and sensitive analytical methods is fundamental to scientific advancement. 2-Methyl-1-tetralone-13C6 plays a significant role as an internal standard in the evolution of these methods, particularly in chromatography and mass spectrometry.

Creation of Labeled Reference Materials for Quantification

This compound serves as a certified reference material for the accurate quantification of the unlabeled compound or related structures. In isotope dilution mass spectrometry, the ratio of the signal from the native analyte to the signal from the known amount of the added ¹³C-labeled standard is used to calculate the precise concentration of the analyte. This method is considered a gold standard for quantification as it corrects for variations in instrument response and matrix effects.

The availability of high-quality ¹³C-labeled internal standards is critical for improving the accurate quantification of various compounds, including narcotics and drugs in biological samples wikipedia.org. Fully ¹³C-substituted compounds are considered the best standards for quantification by LC-MS/MS-based methods, as they share the same chemical and physical properties as the analyte of interest, except for the mass difference foodriskmanagement.comchiron.no.

Precursor for Synthesis of Other Labeled Complex Molecules

Isotopically labeled compounds are fundamental starting materials for the synthesis of more complex labeled molecules. While specific examples of this compound as a synthetic precursor are not extensively documented in publicly available literature, the principles of using labeled building blocks are well-established. The ¹³C₆-labeled benzene (B151609) ring in this compound provides a stable isotopic signature that can be carried through subsequent reaction steps.

This approach is valuable for producing labeled metabolites, degradation products, or more complex bioactive molecules for research purposes. For instance, ¹³C-labeled phenol has been used as a starting material for the synthesis of various ¹³C-labeled phenethylamine derivatives wikipedia.org. Similarly, the synthesis of ¹³C methyl-labeled amino acids has been achieved through palladium-catalyzed C(sp³)–H functionalization, demonstrating the versatility of synthetic routes to create complex labeled molecules from simpler precursors nih.govrsc.org.

Fundamental Studies in Chemical Biology and Biochemistry

Stable isotope labeling is a powerful technique to trace the passage of an isotope through a chemical reaction or metabolic pathway wikipedia.org. The use of ¹³C-labeled compounds allows researchers to follow the fate of specific carbon atoms in biological systems. This is crucial for elucidating metabolic pathways, understanding enzyme mechanisms, and studying the flow of metabolites within a cell (metabolic flux analysis) researchgate.netyoutube.com.

Compounds labeled with stable isotopes like deuterium and carbon-13 have been effectively used by scientists to gain a better understanding of a drug's disposition and its potential role in target organ toxicities acs.org. The combination of stable isotope-labeling with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of data in absorption, distribution, metabolism, and excretion (ADME) studies acs.org.

Environmental and Food Science Research (as a tracer for persistence/fate of related compounds)

In environmental and food science, this compound can be used as a tracer to study the environmental fate and persistence of related compounds, such as polycyclic aromatic hydrocarbons (PAHs). Naphthalene, a structural component of tetralone, is the simplest PAH and its derivatives are of environmental concern.

The use of ¹³C-labeled PAHs allows for the detailed analysis of their transformation in soil and sediment. By measuring the production of ¹³CO₂, mineralization rates can be determined, and the incorporation of ¹³C-PAH fragments into humic material can be traced nih.gov. This provides valuable information on the biodegradation and humification processes of these organic contaminants nih.gov.

In food analysis, PAHs can be present due to processing methods like grilling, smoking, and roasting, or from environmental contamination nih.govmdpi.com. The use of ¹³C-labeled internal standards is essential for the accurate quantification of these contaminants in complex food matrices, helping to ensure food safety and regulatory compliance isotope.com.

Theoretical and Computational Investigations of 2 Methyl 1 Tetralone 13c6

Quantum Chemical Calculations of Isotopic Effects

The substitution of six ¹²C atoms with ¹³C atoms in the 2-Methyl-1-tetralone structure introduces changes in mass that, while chemically subtle, have measurable effects on the molecule's vibrational properties and reactivity. These phenomena, known as kinetic isotope effects (KIEs), can be accurately modeled using quantum chemical calculations, particularly with methods like Density Functional Theory (DFT). researcher.life

These calculations can predict how isotopic labeling alters the potential energy surface of the molecule, leading to changes in bond vibrational frequencies. The heavier ¹³C isotopes cause a decrease in the vibrational frequency of the bonds they are involved in, such as C-C and C=O stretching modes. This shift in vibrational frequencies is a key factor underlying the kinetic isotope effect, as the zero-point energy of the isotopically substituted molecule is lowered. youtube.combarc.gov.in By calculating the vibrational modes of both the light (all-¹²C) and heavy (¹³C₆) isotopologues, the precise isotopic shifts can be predicted. These theoretical predictions can then be compared with experimental data from infrared or Raman spectroscopy to validate the computational model.

Furthermore, DFT calculations are instrumental in evaluating reaction mechanisms by predicting KIEs for specific reaction steps. researcher.life For a reaction involving the breaking or forming of a bond to one of the labeled carbon atoms, the calculated KIE can provide strong evidence for a proposed transition state structure. nih.gov For example, a significant calculated primary ¹³C KIE would suggest that a C-C bond cleavage is involved in the rate-determining step of a reaction.

| Vibrational Mode | Calculated Frequency (¹²C) cm⁻¹ | Calculated Frequency (¹³C₆) cm⁻¹ | Predicted Isotopic Shift (Δcm⁻¹) |

| Carbonyl (C=O) Stretch | 1690 | 1654 | -36 |

| Aromatic Ring Stretch | 1602 | 1578 | -24 |

| Aliphatic C-C Stretch | 1225 | 1203 | -22 |

| Methyl C-H Rock | 1120 | 1115 | -5 |

Table 1. An illustrative table of predicted isotopic shifts on key vibrational frequencies of 2-Methyl-1-tetralone-13C6 calculated using DFT. The shifts are due to the increased mass of the ¹³C isotopes. Data is representative and based on general principles of isotopic effects.

Molecular Dynamics Simulations of Labeled Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion and interactions of molecules over time. For this compound, MD simulations can reveal how the increased mass from isotopic labeling affects the dynamic properties of the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

In MD simulations, the interactions between atoms are described by a force field, and the classical equations of motion are solved iteratively. The increased mass of the ¹³C atoms is explicitly included in the simulation parameters. This allows for the investigation of how properties that depend on mass, such as diffusion rates and intermolecular vibrational modes, are altered. It is expected that the heavier ¹³C₆-labeled molecule will exhibit a slightly slower diffusion coefficient compared to its unlabeled counterpart.

| Property | 2-Methyl-1-tetralone (unlabeled) | This compound | % Change |

| Simulated Diffusion Coefficient (in H₂O at 298 K) | 7.8 x 10⁻⁶ cm²/s | 7.7 x 10⁻⁶ cm²/s | -1.28% |

| Average Rotational Correlation Time | 2.5 ps | 2.6 ps | +4.0% |

Table 2. A representative table showing potential differences in dynamic properties between unlabeled and ¹³C₆-labeled 2-Methyl-1-tetralone as could be predicted by molecular dynamics simulations. The data is illustrative.

Computational Modeling of Metabolic Fluxes and Pathways (¹³C-Metabolic Flux Analysis - MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated, model-based technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov This method uses ¹³C-labeled compounds as tracers to follow the flow of carbon atoms through the complex network of metabolic pathways. creative-proteomics.com13cflux.net While specific MFA studies on this compound are not documented, the methodology provides a framework for how its metabolic fate could be computationally modeled.

In a hypothetical ¹³C-MFA study, this compound would be introduced to a biological system, such as liver cells, where it would be metabolized by enzymes like the cytochrome P450s. nih.gov The ¹³C label would be incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C labeling in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can gather data on the distribution of the isotopic tracer. 13cflux.netethz.ch

This experimental data is then used in a computational model of the relevant metabolic network. mdpi.com The model consists of a series of biochemical reactions representing potential metabolic pathways for the compound, such as hydroxylation, oxidation, or conjugation. By using optimization algorithms, the computational model fits the predicted labeling patterns from a given set of fluxes to the experimentally measured patterns. This process allows for the estimation of the in vivo fluxes through each competing metabolic pathway, providing a quantitative map of how the compound is processed by the cell. creative-proteomics.comnih.gov

| Metabolic Pathway | Key Enzymes | Estimated Relative Flux (%) | Major ¹³C-Labeled Metabolites |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) Family | 55 | Hydroxy-2-methyl-tetralone-13C6 |

| Carbonyl Reduction | Carbonyl Reductases | 25 | 1-Hydroxy-2-methyl-tetralin-13C6 |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | 15 | 2-Methyl-tetralone-13C6 glucuronide |

| Sulfation | Sulfotransferases (SULT) | 5 | 2-Methyl-tetralone-13C6 sulfate |

Table 3. A hypothetical flux distribution for the metabolism of this compound in a liver cell model, as could be determined by ¹³C-MFA. The relative fluxes indicate the percentage of the compound that is processed by each primary pathway. This data is illustrative.

Future Research Directions and Emerging Methodologies

Integration with Multi-Omics Approaches (e.g., 13C-Metabolomics)

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, is significantly enhanced by the use of stable isotope tracers. The use of 13C-labeled compounds is a cornerstone of metabolic flux analysis, allowing researchers to trace the journey of carbon atoms through intricate metabolic networks. nih.govnih.gov

Future research could utilize 2-Methyl-1-tetralone-13C6 to investigate the metabolic fate of tetralone-based structures in various biological systems. By introducing the 13C6-labeled compound to cell cultures or model organisms, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to track the appearance of the 13C label in downstream metabolites. nih.govmaxapress.com This approach, often termed "deep labeling," can reveal novel biotransformation pathways, identify previously unknown metabolites, and quantify the flux through specific enzymatic reactions. nih.gov

For instance, in studies of drug metabolism, this compound could serve as a probe to understand how the tetralone scaffold is processed by liver enzymes. By analyzing the mass isotopomer distributions (MIDs) in resulting products, researchers can precisely map the metabolic transformations. nih.gov This is particularly valuable in multi-omics studies where metabolomic data is integrated with genomic and proteomic data to build comprehensive models of cellular function. A stable isotope tracing experiment using 13C6-labeled tyrosine, for example, successfully identified 179 labeled compounds, which helped in determining the biosynthetic pathways of specific alkaloids. maxapress.com

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data for a Hypothetical Metabolite Derived from this compound

This interactive table simulates the kind of data that would be generated in a 13C-metabolomics experiment. It shows the relative abundance of different mass isotopomers for a theoretical metabolite, indicating how many carbon atoms from the original labeled tracer have been incorporated.

| Mass Isotopomer | Relative Abundance (%) | Interpretation |

| M+0 | 10 | Unlabeled metabolite, naturally present or from unlabeled sources. |

| M+1 | 5 | Metabolite with one 13C atom incorporated. |

| M+2 | 8 | Metabolite with two 13C atoms incorporated. |

| M+3 | 15 | Metabolite with three 13C atoms incorporated. |

| M+4 | 22 | Metabolite with four 13C atoms incorporated. |

| M+5 | 25 | Metabolite with five 13C atoms incorporated. |

| M+6 | 15 | Metabolite with all six 13C atoms from the tracer's core ring. |

Advancements in Automated 13C Labeling Synthesis

The synthesis of isotopically labeled compounds can be complex and time-consuming. However, recent progress in automated synthesis platforms and flow chemistry is revolutionizing the production of these critical research tools. adesisinc.com These technologies offer improved efficiency, higher yields, and greater precision in controlling reaction conditions, which is crucial for multistep syntheses involving expensive 13C-labeled precursors. adesisinc.comresearchgate.net

For a compound like this compound, automated synthesis could streamline its production. Flow chemistry, for example, allows for reactions to be performed in a continuous stream rather than in a traditional batch reactor, enhancing safety and scalability. adesisinc.com This approach is particularly advantageous for incorporating the 13C label at specific positions within the molecule's aromatic ring. Researchers have demonstrated versatile approaches for 13C-labeling starting from elemental 13C carbon to generate a universal 13C2 building block (acetylene), which can then be used in a variety of organic transformations. rsc.org

Future developments may involve the use of artificial intelligence and machine learning to optimize synthetic routes, predicting the most efficient pathways and reaction conditions for producing complex labeled molecules like this compound. adesisinc.com This would make such compounds more accessible and cost-effective for a wider range of research applications, from drug discovery to materials science. rsc.orgnih.gov

Novel Spectroscopic Applications and Instrumentation Development for 13C Detection

The detection of the 13C isotope is primarily achieved through NMR spectroscopy and mass spectrometry. Continuous advancements in these technologies are pushing the boundaries of sensitivity and resolution, enabling new applications for 13C-labeled compounds.

One of the most significant developments is the use of hyperpolarization techniques, such as dynamic nuclear polarization (DNP), which can enhance the NMR signal of 13C by several orders of magnitude. nih.govtum.de This dramatic increase in sensitivity allows for the real-time, in-vivo imaging of metabolic processes. researchgate.net For example, hyperpolarized [1-13C]pyruvate is being used in clinical research to monitor metabolic changes in tumors. nih.gov In the future, a hyperpolarized version of this compound could potentially be used to non-invasively track its distribution and metabolism in living organisms with high spatial and temporal resolution.

In addition, new developments in instrumentation, such as isotope ratio infrared spectrometers (IRIS), offer high precision for continuous measurements of 13C composition. d-nb.info While often used for gases like CO2, the principles could be adapted for other volatile compounds. The coupling of liquid chromatography with isotope ratio mass spectrometry (LC-IRMS) is another powerful technique for analyzing non-volatile 13C-labeled compounds in complex mixtures. nih.gov

The combination of these advanced spectroscopic methods provides a powerful toolkit for researchers. For instance, high-resolution NMR can be used to identify adulterants in commercial products by analyzing the characteristic signals of 13C fatty acids. acs.org This highlights the potential for using the unique spectral signature of this compound as an internal standard for highly accurate quantification in complex biological or environmental samples. unimi.it

Table 2: Comparison of Spectroscopic Techniques for 13C Detection

This interactive table outlines the primary spectroscopic methods used for analyzing 13C-labeled compounds, summarizing their key features and primary applications.

| Technique | Principle | Key Advantages | Typical Application for this compound |

| 13C NMR Spectroscopy | Measures the magnetic properties of the 13C nucleus. frontiersin.org | Provides detailed structural information about the carbon skeleton. nrel.gov | Elucidating the structure of metabolites formed from the labeled compound. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Highly sensitive for detecting mass shifts due to 13C incorporation. endotherm-lsm.com | Tracing the incorporation of labeled atoms into various molecules in a metabolomics study. |

| Hyperpolarized 13C MRI | Uses DNP to dramatically increase the 13C NMR signal. nih.gov | Enables real-time metabolic imaging in vivo. researchgate.net | Non-invasively imaging the distribution and metabolism of the compound in a living system. |

| LC-IRMS | Combines liquid chromatography separation with isotope ratio mass spectrometry. nih.gov | Provides high-precision isotope ratio measurements for non-volatile compounds. | Accurately quantifying the ratio of labeled to unlabeled tetralone in a biological matrix. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing isotopically labeled 2-Methyl-1-tetralone-¹³C₆, and how do reaction conditions influence isotopic purity?

- Methodological Answer: The synthesis typically involves using ¹³C-labeled precursors (e.g., ¹³C-acetone or ¹³C-benzene derivatives) in Friedel-Crafts acylation or cyclization reactions. Isotopic purity depends on solvent selection (e.g., anhydrous conditions to avoid hydrolysis), catalyst efficiency (e.g., AlCl₃ vs. FeCl₃), and reaction temperature. Post-synthesis purification via column chromatography or recrystallization is critical to minimize unlabeled impurities .

Q. How does isotopic labeling (¹³C₆) affect the compound’s spectroscopic characterization in NMR and mass spectrometry?

- Methodological Answer: ¹³C labeling eliminates splitting from natural-abundance ¹³C signals, simplifying ¹H-NMR interpretation. In ¹³C-NMR, enriched carbons exhibit enhanced signal intensity. For mass spectrometry, the molecular ion cluster shifts by +6 Da, aiding in confirming isotopic incorporation. Calibration with unlabeled analogs is recommended to validate spectral assignments .

Q. What are the best practices for storing 2-Methyl-1-tetralone-¹³C₆ to prevent isotopic exchange or degradation?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct periodic stability tests via GC-MS or HPLC to detect isotopic scrambling or decomposition. Avoid protic solvents (e.g., methanol) that may promote exchange with ambient moisture .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of 2-Methyl-1-tetralone-¹³C₆ be quantified in catalytic hydrogenation studies, and what mechanistic insights do they provide?

- Methodological Answer: Compare reaction rates of ¹³C₆-labeled vs. unlabeled compounds under identical catalytic conditions (e.g., H₂ pressure, Pd/C catalyst loading). KIEs >1 indicate rate-limiting steps involving C–H bond cleavage. Use Arrhenius plots to differentiate primary (bond-breaking) vs. secondary (steric/electronic) isotope effects. Computational DFT models can corroborate experimental KIE data .

Q. What strategies resolve contradictions in reported reaction yields when using 2-Methyl-1-tetralone-¹³C₆ as a precursor in multi-step syntheses?

- Methodological Answer: Systematically vary parameters such as solvent polarity, catalyst aging, and stoichiometry to identify reproducibility issues. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. NMR integration). Document batch-specific impurities (e.g., residual solvents) that may interfere with downstream reactions .

Q. How can computational modeling optimize the enantioselective synthesis of 2-Methyl-1-tetralone-¹³C₆ derivatives?

- Methodological Answer: Employ molecular docking or transition-state modeling (e.g., Gaussian or ORCA software) to predict chiral catalyst-substrate interactions. Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) using virtual libraries. Validate predictions with HPLC chiral stationary phase analysis and compare %ee values across computational/experimental datasets .

Q. What advanced analytical techniques are required to detect and quantify trace isotopic impurities in 2-Methyl-1-tetralone-¹³C₆?

- Methodological Answer: High-resolution LC-MS (Orbitrap or TOF systems) with isotopic pattern deconvolution algorithms can distinguish ¹³C₆ from ¹³C₅ or ¹²C contaminants. Pair with isotope ratio mass spectrometry (IRMS) for absolute quantification. Use certified reference materials (CRMs) for calibration curves .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) over secondary reviews. Use Boolean search terms like "²-methyl-1-tetralone AND ¹³C synthesis" in PubMed or SciFinder to filter irrelevant results .

- Data Validation : Replicate key findings from literature with unlabeled analogs before scaling up ¹³C₆ experiments. Use internal standards (e.g., deuterated analogs) for quantitative MS workflows .

- Ethical Reporting : Disclose isotopic purity, batch variability, and characterization limits in publications. Adhere to IUPAC guidelines for reporting labeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.